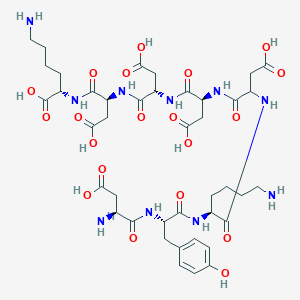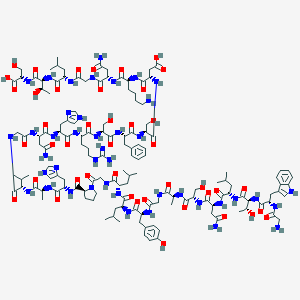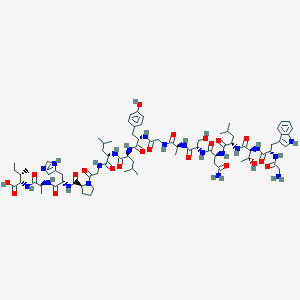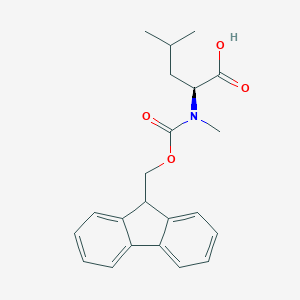
FLAG peptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Das FLAG-Peptid wird in der wissenschaftlichen Forschung für die folgenden Anwendungen umfassend eingesetzt:
Proteinreinigung: Das FLAG-Tag ermöglicht die effiziente Reinigung rekombinanter Proteine mittels Affinitätschromatographie.
Proteindetektion: Das FLAG-Tag kann mit spezifischen Antikörpern detektiert werden, was es für Techniken wie Western Blotting, Immunpräzipitation und Immunfluoreszenz nützlich macht.
Protein-Protein-Interaktionsstudien: Das FLAG-Tag kann verwendet werden, um Proteininteraktionen durch Koimmunpräzipitation zu untersuchen.
Strukturbiologie: Das FLAG-Tag erleichtert die Reinigung von Proteinen für Strukturstudien wie Röntgenkristallographie.
Wirkmechanismus
Das FLAG-Peptid fungiert als Epitop-Tag, das bedeutet, dass es von spezifischen Antikörpern erkannt wird. Wenn es an ein Protein von Interesse fusioniert wird, ermöglicht das FLAG-Tag die Detektion und Reinigung des markierten Proteins. Die hohe Affinität des FLAG-Tags zu seinem entsprechenden Antikörper ermöglicht die Isolierung des markierten Proteins aus komplexen Gemischen mit hoher Spezifität .
Wirkmechanismus
Target of Action
The primary target of the FLAG peptide is the protein to which it is attached . The this compound, also known as FLAG octapeptide or FLAG epitope, is a peptide protein tag that can be added to a protein using recombinant DNA technology . It has the sequence DYKDDDDK, where D represents aspartic acid, Y represents tyrosine, and K represents lysine . This peptide is an artificial antigen to which specific, high-affinity monoclonal antibodies have been developed .
Mode of Action
The this compound interacts with its target protein by being added to it through recombinant DNA technology . Once attached, the FLAG-tagged proteins can be investigated using anti-FLAG antibodies, which bind to the tag . This allows the protein to be studied with an antibody against the FLAG-tag sequence . The this compound can be fused to the C-terminus or the N-terminus of a protein, or inserted within a protein .
Biochemical Pathways
Instead, it serves as a tool for protein purification and detection . It has been used to separate recombinant, overexpressed protein from wild-type protein expressed by the host organism .
Result of Action
The result of the this compound’s action is the ability to purify and detect proteins of interest . By attaching the this compound to a protein, researchers can use anti-FLAG antibodies to isolate the protein from a complex mixture . This allows for the study of the protein’s function, interactions, and localization .
Action Environment
The action of the this compound can be influenced by various environmental factors. For example, the effectiveness of the this compound as a tag can be affected by the expression system used, the nature of the protein it is attached to, and the conditions under which the protein is purified . The this compound is known for its versatility and can be used in a wide range of experimental conditions .
Safety and Hazards
When handling the FLAG peptide, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Therapeutic peptides, including the FLAG peptide, have made great progress in the last decade thanks to new production, modification, and analytic technologies . A wide variety of natural and modified peptides have been obtained and studied, covering multiple therapeutic areas . Future developments in therapeutic peptides are expected to offer new opportunities to study the dynamic regulation of proteins .
Biochemische Analyse
Biochemical Properties
The FLAG peptide interacts with a variety of enzymes and proteins. One of the monoclonal antibodies against this peptide, anti-FLAG M2, recognizes a this compound sequence at the N terminus, Met-N terminus, C terminus, or internal site of a fusion protein . This interaction has been extremely useful for the detection, identification, and purification of recombinant proteins .
Cellular Effects
The this compound can influence cell function by allowing the protein to be studied with an antibody against the FLAG-tag sequence . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The this compound exerts its effects at the molecular level through binding interactions with biomolecules. The this compound adopts a 3 10 helix conformation in complex with the Fab of anti-FLAG M2 . Five of the eight this compound residues form direct interactions with paratope residues .
Temporal Effects in Laboratory Settings
In laboratory settings, the this compound’s effects can change over time. The this compound is stable and does not degrade easily
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
Das FLAG-Peptid kann mittels Festphasenpeptidsynthese (SPPS) synthetisiert werden, einem Verfahren, das die schrittweise Addition von Aminosäuren zu einer wachsenden Peptidkette ermöglicht. Der Prozess umfasst die folgenden Schritte:
Anheftung der ersten Aminosäure: an ein festes Harz.
Entschützung: der reaktiven Gruppe der Aminosäure.
Kopplung: der nächsten Aminosäure unter Verwendung eines Kupplungsreagenzes.
Wiederholung: der Entschützungs- und Kupplungsschritte, bis die gewünschte Peptidsequenz erhalten ist.
Abspaltung: des Peptids vom Harz und Reinigung.
Industrielle Produktionsmethoden
In industriellen Umgebungen wird das FLAG-Peptid oft mit Hilfe rekombinanter DNA-Technologie hergestellt. Dazu gehört das Einfügen der DNA-Sequenz, die das FLAG-Peptid kodiert, in einen Expressionsvektor, der dann in einen Wirtsorganismus (wie Bakterien oder Hefe) eingebracht wird. Der Wirtsorganismus exprimiert das FLAG-markierte Protein, das mit Affinitätschromatographie gereinigt werden kann .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Das FLAG-Peptid kann verschiedene chemische Reaktionen eingehen, darunter:
Peptidbindungsbildung: Die primäre Reaktion bei der Synthese des FLAG-Peptids, bei der Aminosäuren durch Peptidbindungen verknüpft werden.
Oxidation und Reduktion: Diese Reaktionen können die Seitenketten von Aminosäuren im FLAG-Peptid modifizieren und möglicherweise seine Eigenschaften beeinflussen.
Häufige Reagenzien und Bedingungen
Kupplungsreagenzien: Werden in SPPS verwendet, um die Bildung von Peptidbindungen zu erleichtern.
Schutzgruppen: Werden zum Schutz reaktiver Gruppen während der Synthese verwendet und nach Vollendung der Peptidkette entfernt.
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist das FLAG-Peptid selbst, das für verschiedene Anwendungen in der Molekularbiologie und Biochemie verwendet werden kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
His-Tag: Ein Polyhistidin-Tag, das für die Proteinreinigung verwendet wird.
HA-Tag: Ein Epitop-Tag, das vom Hämagglutinin-Protein des menschlichen Influenzavirus abgeleitet ist.
Myc-Tag: Ein Epitop-Tag, das vom c-Myc-Protein abgeleitet ist.
Einzigartigkeit des FLAG-Peptids
Das FLAG-Peptid ist aufgrund seiner hohen Spezifität und des geringen unspezifischen Hintergrunds einzigartig, was es ideal für Anwendungen macht, die eine hohe Reinheit und Spezifität erfordern. Im Gegensatz zu einigen anderen Tags ist das FLAG-Peptid aufgrund seiner geringen Größe und hydrophilen Natur weniger wahrscheinlich, die Aktivität des Zielproteins zu beeinträchtigen .
Eigenschaften
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H60N10O20/c42-11-3-1-5-22(45-36(65)24(13-19-7-9-20(52)10-8-19)47-34(63)21(44)14-29(53)54)35(64)48-26(16-31(57)58)38(67)50-28(18-33(61)62)40(69)51-27(17-32(59)60)39(68)49-25(15-30(55)56)37(66)46-23(41(70)71)6-2-4-12-43/h7-10,21-28,52H,1-6,11-18,42-44H2,(H,45,65)(H,46,66)(H,47,63)(H,48,64)(H,49,68)(H,50,67)(H,51,69)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,70,71)/t21-,22-,23-,24-,25-,26-,27-,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWYTXMRWQJBGX-VXBMVYAYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H60N10O20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1013.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary target of the FLAG peptide?
A1: The this compound itself doesn't have a natural biological target. It's engineered to be recognized by specific antibodies, particularly the anti-FLAG M2 monoclonal antibody [].
Q2: How does the this compound facilitate protein purification?
A2: The this compound is fused to a target protein, often at the N- or C-terminus. This allows for efficient capture of the fusion protein from a complex mixture using an affinity matrix containing immobilized anti-FLAG antibodies [].
Q3: Can the this compound be used for applications other than purification?
A3: Yes, FLAG-tagging is also used for protein detection (Western blotting, ELISA), immunoprecipitation, and even protein localization studies [, ].
Q4: What is the molecular formula and weight of the this compound?
A4: The molecular formula of the this compound is C30H46N8O13 and its molecular weight is 734.7 g/mol.
Q5: Have researchers developed this compound variants with improved properties?
A11: Yes, using approaches like phage display and rational design, researchers have identified this compound variants with enhanced binding affinities, referred to as "superFLAG" epitopes [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]butanediamide](/img/structure/B549908.png)







